4-(bromomethyl)-1,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC15752681
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9BrN2 |
|---|---|
| Molecular Weight | 189.05 g/mol |
| IUPAC Name | 4-(bromomethyl)-1,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C6H9BrN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3 |
| Standard InChI Key | WYBNMLKTYWHYIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)CBr |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The pyrazole ring in 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole adopts a planar configuration, with nitrogen atoms at positions 1 and 2. The methyl groups at positions 1 and 5 introduce steric hindrance, while the bromomethyl group at position 4 provides a site for nucleophilic substitution reactions. The compound’s tautomeric stability is influenced by the electron-withdrawing bromine atom, which stabilizes the 1H-tautomer over the 2H-form .
Synthesis and Reaction Chemistry
Synthetic Routes
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Bromination of 1,5-Dimethyl-1H-pyrazole:
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Reagents: N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under radical initiation.
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Conditions: Reflux in carbon tetrachloride (CCl) at 80°C for 6–8 hours.
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Mechanism: A radical chain process where AIBN generates initiator radicals, abstracting hydrogen from the methyl group to form a carbon-centered radical. Bromine transfer from NBS yields the bromomethyl product.
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Alternative Alkylation Strategies:
Key Reactions
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Nucleophilic Substitution:
The bromomethyl group undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN) in DMF produces 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole, a precursor for click chemistry. -
Cross-Coupling Reactions:
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable the introduction of aryl or heteroaryl groups at the bromomethyl site. This reactivity is exploited in drug discovery to diversify molecular scaffolds . -
Oxidation and Reduction:
Applications in Scientific Research
Pharmaceutical Development
4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole serves as a key intermediate in synthesizing bioactive molecules:
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Anticancer Agents: Derivatives with appended sulfonamide groups inhibit carbonic anhydrase IX, a target in hypoxic tumors .
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Antimicrobials: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
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Anti-Inflammatory Compounds: Pyrazole-acetylated analogs reduce COX-2 expression by 40–60% in murine macrophage models .
Agrochemical Innovations
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Herbicides: Thiourea derivatives derived from this compound disrupt photosynthesis in Amaranthus retroflexus (EC: 12 µM) .
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Insect Growth Regulators: Benzoylurea analogs inhibit chitin synthesis in Spodoptera litura larvae, causing mortality rates of 85–90%.
Material Science
The compound’s bromine atom facilitates polymerization into conductive polymers. For instance, electropolymerization with pyrrole yields films with a conductivity of 10–100 S/cm, suitable for organic electronics .
Comparative Analysis with Analogous Compounds
The bromomethyl group in 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole offers superior leaving-group ability compared to chloro analogs, enabling faster substitution kinetics.
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